2-Methyl-1-phenoxypropan-2-amine

β‑adrenergic agonist pharmacology receptor binding

Researchers studying β-adrenergic signaling often face a scarcity of selective agonist tools distinct from classical amphetamines. 2-Methyl-1-phenoxypropan-2-amine (CAS 274686-25-8) addresses this gap as a phenoxy-substituted amine with reported β-adrenoceptor agonist activity and unique anorectic properties. • Serves as a baseline scaffold for SAR, enabling systematic derivatization compared to antagonists like isamoltane. • Its regioisomeric pair (2-methyl-2-phenoxypropan-1-amine) is available to probe positional isomerism effects on LogP and CNS permeability. • Sourced reliably for medicinal chemistry and pharmacology labs requiring structural differentiation in lead optimization.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B12435768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-phenoxypropan-2-amine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC=CC=C1)N
InChIInChI=1S/C10H15NO/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
InChIKeyJOHWYXUNMQNSSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-phenoxypropan-2-amine: Identity & Pharmacology


2-Methyl-1-phenoxypropan-2-amine (CAS 274686-25-8) is an aliphatic amine structurally related to amphetamines [1]. It is classified as a psychoactive substance and has been studied as a potential β‑adrenoceptor agonist, suggesting it may enhance sympathetic nervous system activity . The compound is also described as an appetite suppressant that acts by stimulating the central nervous system and modulating neurotransmitters involved in hunger regulation .

β
Potential β‑adrenoceptor agonist tool for sympathetic signaling studies.
Research context; confirm functional activation.
A
Reported appetite-suppressant activity via CNS stimulation — a rare property among phenoxy‑amphetamines.
Class‑specific review required; validate in appropriate feeding models.
S
Phenoxy‑propanamine scaffold suitable as baseline for SAR derivatization.
Assess selectivity and functional outcome in receptor panels.

2-Methyl-1-phenoxypropan-2-amine: Irreplaceable vs. Generics


The presence of both a phenoxy group and a methyl‑substituted propan‑2‑amine backbone imparts a distinct pharmacological profile that cannot be replicated by simple amphetamines or unsubstituted phenoxyamines. Phenoxy‑substituted amphetamines, as a class, have been shown to lack anorectic activity [1], which directly contradicts the reported appetite‑suppressant mechanism of 2‑methyl‑1‑phenoxypropan‑2‑amine . Furthermore, the phenoxy moiety and the specific position of the methyl group are critical for β‑adrenoceptor interaction; removal or alteration of these groups leads to a loss of agonist activity or a shift toward antagonist behavior, as demonstrated in structure‑activity relationship studies of phenoxypropanolamines [2].

2‑Methyl‑1‑phenoxypropan‑2‑amine (target)
Generic phenoxy‑amphetamines
Risk: Inactive
Phenoxy‑substituted amphetamines lack anorectic activity; substitution may abolish appetite‑suppressant readout.
2‑Methyl‑1‑phenoxypropan‑2‑amine (target)
Structural analogs missing phenoxy or methyl group
Risk: Shift to antagonism
Removal or relocation of critical substituents may convert agonist activity to antagonist behavior, reversing functional outcome.
2‑Methyl‑1‑phenoxypropan‑2‑amine (target)
Propranolol (non‑selective β‑adrenergic antagonist)
Risk: Opposite effect
Agonist‑to‑antagonist substitution will invert biological response; verify receptor activation requirement before use.

2-Methyl-1-phenoxypropan-2-amine: Quantitative Differentiation from Analogs


β‑Adrenoceptor Agonism vs. Propranolol

While 2‑methyl‑1‑phenoxypropan‑2‑amine is reported as a potential β‑adrenoceptor agonist , propranolol is a non‑selective β‑adrenergic antagonist with an IC50 of 12 nM against [3H]‑DHA binding to rat brain membranes . This functional divergence (agonism vs. antagonism) is critical for applications where sympathetic activation is desired, such as bronchodilation or metabolic stimulation, rather than inhibition.

β‑Adrenoceptor Activity vs. Propranolol
Cross‑study comparable
Target: potential agonist (no EC50) — Comparator: Propranolol IC50 = 12 nM (antagonist)
Opposite functional directions; confirm assay‑specific receptor activation context.
Target data inferred from class; source‑specific review needed.
β‑adrenergic agonist pharmacology receptor binding

Anorectic Activity: Phenoxy-Amphetamine Inactivity

A review of substituted phenethylamines concluded that phenoxy‑substituted amphetamines have no effect on food intake, despite possessing mild stimulant properties [1]. In contrast, 2‑methyl‑1‑phenoxypropan‑2‑amine is explicitly reported to act as an appetite suppressant by stimulating the central nervous system . This indicates a unique structure‑activity relationship where the phenoxy group, in this specific substitution pattern, retains anorectic activity—a property lost in other phenoxy‑amphetamine derivatives.

Anorectic Activity vs. Phenoxy‑Amphetamines
Class‑level inference
Target: reported appetite suppressant — Class: phenoxy‑amphetamines lack effect on food intake
Unique structure‑activity retention; generic analogs may be inactive.
Confirm in appropriate feeding models; class‑wide review limitation.
anorectic appetite suppressant SAR

Selectivity Profile vs. Isamoltane

Isamoltane, a phenoxypropanolamine derivative, exhibits an IC50 of 8.4 nM for β‑adrenoceptors and shows 27‑fold selectivity for 5‑HT1B over 5‑HT1A receptors [1]. While 2‑methyl‑1‑phenoxypropan‑2‑amine is structurally related and also interacts with adrenergic receptors, its selectivity profile has not been quantified. However, the absence of the isopropylamino and pyrrolyl substituents present in isamoltane suggests that 2‑methyl‑1‑phenoxypropan‑2‑amine may have a different, potentially broader receptor interaction pattern, making it unsuitable as a direct substitute for isamoltane in studies of 5‑HT1B‑mediated anxiolysis.

Selectivity vs. Isamoltane
Cross‑study comparable
Target: no IC50 — Isamoltane: IC50 = 8.4 nM (β), 27‑fold 5‑HT1B selectivity
Undefined selectivity profile; may not substitute for 5‑HT1B‑mediated anxiolysis research.
Structural divergence suggests broader interaction; validate target engagement.
β‑adrenoceptor selectivity 5‑HT1 receptor anxiolytic

Physicochemical Properties: LogP & Hydrogen Bonding

2‑Methyl‑1‑phenoxypropan‑2‑amine has a molecular weight of 165.24 g/mol and one hydrogen bond donor . Its predicted LogP is approximately 2.12 , which is lower than that of the regioisomer 2‑methyl‑2‑phenoxypropan‑1‑amine (LogP ≈ 2.5) . This difference in lipophilicity can affect membrane permeability and CNS penetration, making the two isomers non‑interchangeable in medicinal chemistry applications.

LogP vs. Regioisomer
Supporting evidence
ΔLogP ≈ -0.38 (2.12 vs. 2.5)
Lipophilicity difference affects permeability predictions; isomers not interchangeable.
Predicted values; experimental confirmation recommended.
physicochemical properties lipophilicity drug design

2-Methyl-1-phenoxypropan-2-amine: Research & Industrial Applications


β‑Adrenoceptor Agonism Studies

Researchers studying β‑adrenergic signaling pathways can use 2‑methyl‑1‑phenoxypropan‑2‑amine as a potential agonist tool. Unlike propranolol, which is an antagonist (IC50 = 12 nM) , this compound is expected to activate β‑adrenoceptors , making it suitable for experiments that require sympathetic stimulation, such as bronchodilation assays or metabolic rate studies.

Appetite Suppression with Phenoxy-Amphetamine

Given that most phenoxy‑substituted amphetamines lack anorectic activity , 2‑methyl‑1‑phenoxypropan‑2‑amine is a rare exception that retains appetite‑suppressant properties . This makes it a valuable tool for dissecting the structural determinants of anorectic activity in amphetamine‑like compounds, potentially informing the development of novel anti‑obesity agents.

SAR Studies of Phenoxypropanolamines

The compound serves as a baseline scaffold for SAR investigations. Comparative studies with isamoltane (IC50 = 8.4 nM for β‑adrenoceptors) and other phenoxypropanolamine derivatives can elucidate how substitution patterns influence receptor selectivity and functional activity. Its simpler structure, lacking the isopropylamino and pyrrolyl groups of isamoltane, makes it an ideal starting point for systematic derivatization.

Physicochemical Profiling of Phenoxy-Amine Isomers

Medicinal chemists can employ 2‑methyl‑1‑phenoxypropan‑2‑amine (LogP ≈ 2.12) alongside its regioisomer 2‑methyl‑2‑phenoxypropan‑1‑amine (LogP ≈ 2.5) to study the impact of positional isomerism on lipophilicity and, consequently, on membrane permeability and CNS distribution . Such studies are essential for optimizing lead compounds in drug discovery.

Application
Selection Property
Validation Focus
β‑Adrenoceptor agonism research
Potential agonist profile (vs. antagonist controls)
Confirm receptor activation in functional assays; avoid antagonist substitution
Appetite regulation SAR studies
Retained anorectic activity in phenoxy‑amphetamine class
Validate food intake suppression in appropriate models; compare with inactive analogs
Phenoxypropanolamine derivatization
Simplified baseline scaffold
Assess influence of substituents on receptor selectivity and functional activity
Physicochemical isomer profiling
Lipophilicity comparison (LogP ≈ 2.12 vs. 2.5)
Evaluate permeability and CNS distribution differences experimentally

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1-phenoxypropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.